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Compound of Interest

Compound Name: L-Valine-13C5

Cat. No.: B12055125 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stable isotope-labeled amino acid, L-

Valine-¹³C₅. It details its chemical and physical properties, and explores its critical applications

in metabolic research, proteomics, and drug development. This document is intended to serve

as a technical resource, offering detailed experimental workflows and insights into the signaling

pathways influenced by this essential amino acid.

Chemical Structure and Physicochemical Properties
L-Valine-¹³C₅ is a stable, non-radioactive, isotopically labeled form of the essential amino acid

L-Valine. In this molecule, all five carbon atoms are replaced with the carbon-13 (¹³C) isotope.

This isotopic enrichment allows for its use as a tracer in various mass spectrometry (MS) and

nuclear magnetic resonance (NMR) based studies.

Table 1: General Properties of L-Valine-¹³C₅
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Property Value Source(s)

Synonyms

(S)-α-Aminoisovaleric acid-

¹³C₅, L-2-Amino-3-

methylbutanoic acid-¹³C₅

[1]

CAS Number 55443-52-2 [1][2]

Molecular Formula
(¹³CH₃)₂¹³CH¹³CH(NH₂)¹³COO

H
[3]

Chemical Formula ¹³C₅H₁₁NO₂ [2]

Molecular Weight 122.11 g/mol [2][3]

Appearance White to off-white solid [4][5]

Isotopic Purity Typically ≥99 atom % ¹³C [4]

Table 2: Physicochemical Data of L-Valine-¹³C₅

Property Value Source(s)

Melting Point 295-300 °C (sublimes) (lit.)

Solubility
Slightly soluble in aqueous

acid and water (with heating)
[6]

Storage Temperature
Room temperature, away from

light and moisture
[7]

A related and commonly used compound is L-Valine-¹³C₅,¹⁵N, which is labeled with both

carbon-13 and nitrogen-15. This dual labeling provides a greater mass shift, which can be

advantageous in certain experimental setups.

Table 3: Properties of L-Valine-¹³C₅,¹⁵N
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Property Value Source(s)

CAS Number 202407-30-5 [5][6][7][8][9]

Molecular Formula
(¹³CH₃)₂¹³CH¹³CH(¹⁵NH₂)¹³CO₂

H
[5][8][9]

Molecular Weight 123.10 g/mol [5][7][8][9]

Isotopic Purity
Typically ≥98 atom % ¹³C, ≥98

atom % ¹⁵N
[5][9]

Applications in Research and Development
L-Valine-¹³C₅ is a versatile tool in a range of scientific disciplines, primarily due to its role as an

essential amino acid and its utility as a stable isotope tracer.

Quantitative Proteomics: Stable Isotope Labeling by
Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for the quantitative analysis of proteomes.[10] It involves the

metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living

cells.[11] By comparing the mass spectra of proteins from cells grown in "light" (natural

abundance) and "heavy" (isotope-labeled) media, researchers can accurately quantify

differences in protein abundance.[12] L-Valine-¹³C₅ is used in SILAC experiments, particularly

when studying proteins where arginine and lysine are not frequently present.

Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis is a critical technique for elucidating the rates of metabolic

reactions within a biological system.[4] By introducing a ¹³C-labeled substrate, such as L-

Valine-¹³C₅, into a cell culture, researchers can trace the path of the carbon atoms through

various metabolic pathways.[13] The resulting labeling patterns in downstream metabolites are

measured by MS or NMR, and this data is used to calculate the intracellular metabolic fluxes.

[14] This provides a detailed snapshot of cellular metabolism under specific conditions.[15]

Drug Development and Signaling Pathway Analysis
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Understanding how compounds affect cellular signaling is fundamental to drug development. L-

Valine has been shown to influence key signaling pathways. For instance, exogenous L-Valine

can promote the phagocytosis of multidrug-resistant bacteria by activating the PI3K/Akt

signaling pathway.[11] L-Valine-¹³C₅ can be used to trace the metabolic fate of valine and its

impact on these signaling cascades in disease models.

Experimental Protocols and Workflows
General Workflow for a SILAC Experiment
The SILAC methodology is divided into two main phases: an adaptation phase and an

experimental phase.[7]

Adaptation Phase: Two populations of cells are cultured in specialized SILAC media. One

population is grown in "light" medium containing natural L-Valine, while the other is grown in

"heavy" medium where L-Valine is replaced with L-Valine-¹³C₅. The cells are cultured for at

least five cell divisions to ensure complete incorporation of the labeled amino acid into the

proteome.[2]

Experimental Phase: The two cell populations are subjected to different experimental

conditions (e.g., drug treatment vs. control).

Sample Preparation: The cells are lysed, and the protein extracts from the "light" and "heavy"

populations are mixed in a 1:1 ratio.

Protein Digestion and Fractionation: The combined protein mixture is digested, typically with

trypsin, to generate peptides. The peptide mixture may be fractionated to reduce complexity.

LC-MS/MS Analysis: The peptides are separated by liquid chromatography and analyzed by

tandem mass spectrometry.

Data Analysis: The mass spectra are analyzed to identify peptides and quantify the relative

abundance based on the intensity ratios of the "light" and "heavy" peptide pairs.[10]
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SILAC Experimental Workflow.

General Workflow for a ¹³C-Metabolic Flux Analysis
Experiment
A typical ¹³C-MFA experiment follows a structured workflow to ensure accurate flux

determination.[16]
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Model Definition: A stoichiometric model of the metabolic network of interest is constructed.

Tracer Experiment Design: An appropriate ¹³C-labeled substrate, such as L-Valine-¹³C₅, is

selected to maximize the information obtained about the fluxes of interest.

Cell Culture and Labeling: Cells are cultured in a medium containing the ¹³C-labeled

substrate until they reach both a metabolic and isotopic steady state.

Metabolite Extraction: The metabolic activity is rapidly quenched, and intracellular

metabolites are extracted.

Isotopic Analysis: The extracted metabolites are analyzed by MS or NMR to determine the

mass isotopomer distributions.

Flux Calculation: The measured labeling patterns and other extracellular rates (e.g.,

substrate uptake, product secretion) are used in a computational model to estimate the

intracellular metabolic fluxes.
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¹³C-Metabolic Flux Analysis Workflow.

Signaling Pathway: L-Valine and PI3K/Akt Activation
Research has demonstrated that L-Valine can enhance the immune response against certain

pathogens by activating the PI3K/Akt signaling pathway.[17] This pathway is a central regulator

of cell growth, proliferation, and survival.
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The activation cascade is initiated by signals from cell surface receptors, leading to the

activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a docking

site for Akt and PDK1 at the plasma membrane. This co-localization allows PDK1 to

phosphorylate and partially activate Akt. Full activation of Akt is achieved through a subsequent

phosphorylation by mTORC2. Activated Akt then proceeds to phosphorylate a multitude of

downstream targets, leading to various cellular responses, including enhanced phagocytosis.
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L-Valine Activated PI3K/Akt Signaling.

Conclusion
L-Valine-¹³C₅ is an indispensable tool for modern biological and biomedical research. Its

application in sophisticated techniques like SILAC and ¹³C-MFA provides unparalleled insights

into the complexities of proteomics and cellular metabolism. As research continues to unravel

the intricate roles of amino acids in health and disease, the use of stable isotope-labeled

compounds like L-Valine-¹³C₅ will undoubtedly be at the forefront of discovery, particularly in the

fields of drug development, diagnostics, and personalized medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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